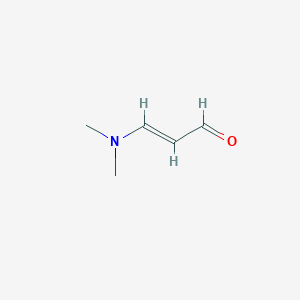

3-Dimethylaminoacrolein

描述

准备方法

3-(Dimethylamino)acrylaldehyde can be synthesized through several methods. One common method involves the addition of dimethylamine to the triple bond of propynal (propargyl aldehyde) via a Reppe vinylation . propynal is not suitable for industrial synthesis due to its tendency to explode . Instead, vinyl ethers like ethyl vinyl ether are more appropriate. These react with phosgene and dimethylformamide (forming the Vilsmeier reagent) to produce 3-ethoxypropenylidene dimethylammonium chloride, which in a weakly alkaline medium forms 3-(Dimethylamino)acrylaldehyde . Another method involves reacting isobutyl vinyl ether with the iminium chloride derived from dimethylformamide and phosgene, yielding 3-(Dimethylamino)acrylaldehyde in dilute sodium hydroxide solution .

化学反应分析

3-(Dimethylamino)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The activated aldehyde group reacts quantitatively with dialkyl sulfates such as dimethyl sulfate.

Cycloaddition: It can participate in cycloaddition reactions to form nitrogen-containing heterocycles like pyridines, pyrimidines, pyrroles, or pyrazoles.

科学研究应用

Pharmacological Properties

DMAA derivatives exhibit a broad spectrum of pharmacological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Shows potential in inhibiting tumor growth through modulation of biochemical pathways.

- Analgesic : Demonstrates pain-relieving properties similar to other opioid derivatives .

Drug Development

DMAA serves as a valuable scaffold in the design of new drugs. Its derivatives have been incorporated into several FDA-approved medications targeting conditions such as:

Synthesis of Heterocycles

DMAA is utilized as a reactive building block for synthesizing nitrogen-containing heterocycles, including:

- Pyridines

- Pyrimidines

- Pyrroles

- Pyrazoles

These heterocycles are crucial in developing pharmaceuticals and agrochemicals .

Reactions with Nucleophiles

The activated aldehyde group in DMAA allows for various reactions with nucleophiles:

- Reaction with dialkyl sulfates produces unstable products that can be transformed into vinylogous amide acetals or amidines.

- Reacts with CH-acidic compounds (e.g., malononitrile) to yield 1,3-butadiene derivatives.

- Forms aminofulvenes when reacted with cyclopentadiene .

Synthesis of Cholesterol-Lowering Drugs

One notable application of DMAA is in the synthesis of intermediates for cholesterol-lowering medications like fluvastatin. The reaction between fluoroaryl-substituted N-isopropylindole and DMAA leads to crucial intermediates used in drug formulation .

Formation of Benzochlorins

DMAA has been successfully employed in synthesizing benzochlorins and related compounds through Vilsmeier reactions. These compounds have applications in photodynamic therapy and as photosensitizers in cancer treatment .

Summary Table of Applications

| Application Area | Description | Example Compounds/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, analgesic properties | Various FDA-approved drugs |

| Organic Synthesis | Building block for nitrogen-containing heterocycles | Pyridines, pyrimidines |

| Drug Development | Scaffold for new drug design | Cholesterol-lowering drugs |

| Complex Molecule Synthesis | Synthesis of benzochlorins and related compounds | Photodynamic therapy agents |

作用机制

The mechanism of action of 3-(Dimethylamino)acrylaldehyde involves its interaction with molecular targets and pathways. For instance, it can inhibit specific pathways to induce apoptosis in certain cell types . The compound’s effects are mediated through its functional groups, which allow it to interact with various biological molecules and pathways .

相似化合物的比较

3-(Dimethylamino)acrylaldehyde can be compared with other similar compounds, such as:

3-Aminoacrolein: Unlike 3-(Dimethylamino)acrylaldehyde, 3-Aminoacrolein is less stable and more toxic.

Dimethylformamide (DMF): 3-(Dimethylamino)acrylaldehyde can be thought of as vinylogous DMF, combining the functionalities of an unsaturated aldehyde and an enamine.

Malondialdehyde: 3-(Dimethylamino)acrylaldehyde can be used as a nontoxic precursor for the genotoxic, mutagenic, and potentially carcinogenic malondialdehyde.

生物活性

3-Dimethylaminoacrolein (DMAA) is an organic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 101.13 g/mol. It appears as a pale yellow, water-soluble liquid. The compound is characterized by its reactive aldehyde group, which plays a crucial role in its biological activity.

The biological activity of DMAA can be attributed to several mechanisms:

- Electrophilic Reactivity : DMAA acts as an electrophile, readily forming adducts with nucleophiles such as thiols and amines. This reactivity can lead to modifications of proteins and nucleic acids, potentially disrupting cellular functions and inducing oxidative stress .

- Opioid Receptor Interaction : Notably, DMAA has been shown to reverse the hypnotic effects of morphine in animal models, indicating its interaction with opioid receptors. This property suggests potential applications in pain management or addiction treatment .

- Antimicrobial Activity : Research indicates that DMAA exhibits antimicrobial properties against various bacterial strains, including both gram-positive and gram-negative bacteria. This suggests its potential as a therapeutic agent in treating infections.

Case Studies

- Morphine Reversal Study :

-

Antimicrobial Efficacy :

- Objective : To assess the antibacterial properties of DMAA.

- Method : Various bacterial strains were exposed to different concentrations of DMAA.

- Results : Significant inhibition of bacterial growth was observed, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Applications in Medicinal Chemistry

The unique reactivity of DMAA allows it to serve as a valuable building block in synthetic chemistry. It can be utilized to synthesize nitrogen-containing heterocycles such as pyridines and pyrroles through various reaction pathways:

- Synthesis of Heterocycles :

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | Key Biological Activity | Reactivity Characteristics |

|---|---|---|

| This compound (DMAA) | Opioid receptor modulation; antimicrobial | Highly reactive due to electrophilic nature |

| Acrolein | Cytotoxicity; less selective | More reactive but less stable than derivatives |

| 2-Benzyl-3-(dimethylamino)acrolein | Enzyme inhibition; protein modification | Stable due to additional benzyl group |

属性

CAS 编号 |

927-63-9 |

|---|---|

分子式 |

C5H9NO |

分子量 |

99.13 g/mol |

IUPAC 名称 |

3-(dimethylamino)prop-2-enal |

InChI |

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3 |

InChI 键 |

RRLMPLDPCKRASL-UHFFFAOYSA-N |

SMILES |

CN(C)C=CC=O |

手性 SMILES |

CN(C)/C=C/C=O |

规范 SMILES |

CN(C)C=CC=O |

Key on ui other cas no. |

927-63-9 |

Pictograms |

Corrosive |

同义词 |

3-(Dimethylamino)-2-propenal; 3-(Dimethylamino)acrolein; 3-(Dimethylamino)acrylaldehyde; 3-(Dimethylamino)propenal; 4-Dimethylamino-2-propen-1-al; β-(Dimethylamino)acrolein |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3-(Dimethylamino)acrolein, also known as 3-dimethylaminoacrylaldehyde, has the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. While specific spectroscopic data isn't extensively discussed in the provided research, it's characterized by its enone structure with a dimethylamino substituent. This structure leads to characteristic peaks in NMR and IR spectra, useful for identification.

A: The reactivity of 3-(dimethylamino)acrolein with α-amino derivatives differs depending on the nature of the β-carbon substituent. Unsubstituted β-amino enones primarily undergo a 1,4-addition followed by elimination and cyclodehydration, yielding 3-functionalized pyrroles []. In contrast, 3-(dimethylamino)acrolein favors 1,2-addition followed by cyclization, resulting in 2-substituted pyrroles [].

A: 3-(Dimethylamino)acrolein plays a crucial role in synthesizing histone deacetylase (HDAC) inhibitors. It acts as a building block for creating an unusual 2-aryl-3-cyano-5-aminomethylpyridine core found in these inhibitors []. This methodology also offers access to diverse 3,5-disubstituted pyrid-2-ones and 2,3,5-trisubstituted pyridines [].

A: Yes, a modified Friedländer quinoline synthesis utilizes 3-(dimethylamino)acrolein. It acts as a masked malondialdehyde derivative, reacting with ortho-lithiated N-t-Boc-anilines or N-pivaloylanilines. Subsequent acid-induced cyclization then yields the desired quinolines [].

A: This reaction showcases the unique reactivity of corroles. Instead of the expected β-acrolein corrole, the reaction unexpectedly yields N21,N22-3-formylpropylcorrole and 10-acrolein isocorrole []. The formation of the isocorrole through electrophilic attack at the 10-position is unprecedented in porphyrinoid chemistry [].

A: Even trace amounts of acid can catalyze the rearrangement of 3-(dimethylamino)acrolein and its derivatives. For instance, 5-chloro-5-(dimethylamino)penta-2,4-dienal rearranges to 2-(dimethylamino)pyrilium chloride, which can further convert to 5-chloropenta-2,4-dien-N,N-dimethylamide []. This sensitivity to acid highlights the need for careful handling and storage.

A: Researchers frequently use a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis to confirm the structure and purity of 3-(dimethylamino)acrolein derivatives [, ]. These techniques help to identify characteristic functional groups and analyze the composition of the synthesized compounds.

A: Yes, depending on the desired outcome, alternatives exist. For instance, while 3-(dimethylamino)acrolein is used in Vilsmeier reactions to introduce formylvinyl groups, N,N-dimethylformamide can be used to introduce formyl groups []. The choice of reagent depends on the specific structural modification desired.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。